molecular formula C23H27N3O7 B592544 9-Minocycline CAS No. 10118-89-5

9-Minocycline

Cat. No.: B592544
CAS No.: 10118-89-5
M. Wt: 457.483
InChI Key: CVDICDROJOLZHS-SEEQWMCZSA-N
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Description

9-Minocycline, also known as Minocycline, is a tetracycline antibiotic that fights bacteria in the body . It is used to treat many different bacterial infections, such as urinary tract infections, respiratory infections, skin infections, severe acne, chlamydia, tick fever, and others . It is also used for gonorrhoea, syphilis, and other infections as a second-line drug in those with a penicillin allergy .


Synthesis Analysis

Minocycline is a semi-synthetic derivative of the antibiotic tetracycline . A new polymorph of minocycline hydrochloride was prepared by means of the antisolvent effect caused by carbon dioxide . Minocycline recrystallized as a red crystalline hydrochloride salt, starting from solutions or suspensions containing CO2 .


Molecular Structure Analysis

The molecular structure of minocycline presents relevant differences as shown by multinuclear solid-state NMR . The new polymorph (β-minocycline) revealed characteristic PXRD and FTIR patterns .


Chemical Reactions Analysis

The new minocycline hydrochloride polymorph was prepared by means of the antisolvent effect caused by carbon dioxide . Minocycline recrystallized as a red crystalline hydrochloride salt, starting from solutions or suspensions containing CO2 .


Physical and Chemical Properties Analysis

The new polymorph (β-minocycline) revealed characteristic PXRD and FTIR patterns and a high melting point (of 247 ºC) compared to the initial minocycline hydrochloride hydrates (α-minocycline) . Upon dissolution, the new polymorph showed full anti-microbial activity .

Scientific Research Applications

  • Neuroprotection and Treatment of Neurodegenerative Diseases : Minocycline has shown effectiveness in experimental models of various neurodegenerative conditions like Parkinson's disease, Huntington's disease, amyotrophic lateral sclerosis, Alzheimer's disease, multiple sclerosis, and spinal cord injury. Its neuroprotective effect is significant in ischaemia, traumatic brain injury, and neuropathic pain models (Garrido-Mesa, Zarzuelo, & Gálvez, 2013).

  • Anti-inflammatory and Anti-apoptotic Activities : Minocycline exerts anti-inflammatory and anti-apoptotic effects, beneficial in conditions like dermatitis, periodontitis, atherosclerosis, and autoimmune disorders such as rheumatoid arthritis and inflammatory bowel disease (Garrido-Mesa, Zarzuelo, & Gálvez, 2013).

  • Cancer Treatment and Research : Minocycline has shown potential in inhibiting malignant cell growth and affecting cellular functions in cancer cells, such as in glioma (Zhu, Davis, & Kung, 2009).

  • Treatment of Central Nervous System Autoimmune Diseases : It has been used in experimental models to treat diseases like multiple sclerosis, showing potential to reduce CNS inflammation and disease activity (Hu et al., 2009).

  • Cardiac Protection : Minocycline has been explored for cardiac protection during ischemia/reperfusion injury, showing potential to reduce cardiac dysfunction and cell loss (Scarabelli et al., 2004).

  • Combating Viral Infections : Studies suggest its ability to inhibit the replication of viruses like the human immunodeficiency virus and protect against viral-induced neurological damage, as seen in Japanese encephalitis (Mishra & Basu, 2008).

  • Inhibiting Bone Resorption : Research indicates that minocycline could be beneficial in preventing bone loss, expanding its potential therapeutic applications beyond its traditional use (Garrido-Mesa, Zarzuelo, & Gálvez, 2013).

Mechanism of Action

Minocycline inhibits bacterial protein synthesis by binding with the 30S ribosomal subunit . By inhibiting the expression of cyclins A, B, and E, minocycline prevents ovarian cancer cells from progressing through the cell cycle and proliferation, leading to the restriction of tumor formation .

Safety and Hazards

Minocycline can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Properties

IUPAC Name

(4S,4aS,5aR,12aR)-4,9-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O7/c1-25(2)12-6-5-9-7-10-8-11-16(26(3)4)19(29)15(22(24)32)21(31)23(11,33)20(30)14(10)18(28)13(9)17(12)27/h5-6,10-11,16,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t10-,11-,16-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDICDROJOLZHS-SEEQWMCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C(=C(C=C4)N(C)C)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=C(C=C4)N(C)C)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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